molecular formula C10H11NO3 B6261289 4-(2-hydroxyethoxy)-3-methoxybenzonitrile CAS No. 932909-10-9

4-(2-hydroxyethoxy)-3-methoxybenzonitrile

Cat. No.: B6261289
CAS No.: 932909-10-9
M. Wt: 193.2
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Description

4-(2-Hydroxyethoxy)-3-methoxybenzonitrile, with the CAS number 932909-10-9, is a benzonitrile derivative of significant interest in organic and medicinal chemistry research. The compound has a molecular formula of C 10 H 11 NO 3 and a molecular weight of 193.20 g/mol . Its structure features both a nitrile group and a hydroxyethoxy side chain, making it a valuable multifunctional intermediate for chemical synthesis. This compound is recognized for its role as a key building block in pharmaceutical research. Scientific literature and patent filings indicate its utility as a crucial precursor in complex synthetic pathways, such as the development of non-steroidal therapeutics . Researchers value this chemical for its versatility in constructing more complex molecules through reactions at its hydroxyl, ether, and nitrile functional groups. Handling of this material should be conducted with care. Appropriate safety precautions are advised, as it may cause skin and eye irritation . Please note: This product is intended for research purposes and is not intended for human or animal use .

Properties

CAS No.

932909-10-9

Molecular Formula

C10H11NO3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 2 Hydroxyethoxy 3 Methoxybenzonitrile

Direct Synthesis Strategies for 4-(2-hydroxyethoxy)-3-methoxybenzonitrile (B1286548)

Direct synthesis of the target compound predominantly relies on the etherification of a key precursor, a common and effective method for forming ether linkages.

The principal method for synthesizing this compound is through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 4-hydroxy-3-methoxybenzonitrile (B1293924) to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic ethylene-based reagent such as ethylene (B1197577) oxide or 2-chloroethanol.

A parallel synthesis for a related compound, 3-ethoxy-4-methoxybenzonitrile (B1661997), illustrates this principle effectively. In that synthesis, 3-hydroxy-4-methoxybenzonitrile (B193458) is reacted with bromoethane (B45996) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). chemicalbook.com This reaction proceeds by heating to around 100°C for several hours. chemicalbook.com A similar approach can be adapted for the target compound, where 4-hydroxy-3-methoxybenzonitrile is reacted with a suitable 2-hydroxyethylating agent. Another example involves the ethylation of isovanillin, a related precursor, using bromoethane. google.com

Table 1: Illustrative Etherification Reaction Parameters

PrecursorReagentBase/CatalystSolventTemperatureReference
3-hydroxy-4-methoxybenzonitrileBromoethanePotassium CarbonateDimethylformamide (DMF)100°C chemicalbook.com
IsovanillinBromoethanePotassium CarbonateDimethylformamide (DMF)80-90°C google.com

Achieving high yields and purity in the synthesis of this compound necessitates the careful optimization of several reaction parameters. The choice of solvent, temperature, base, and the stoichiometry of the reactants are all critical factors that can significantly influence the outcome of the etherification reaction. chemrxiv.org

Modern approaches to reaction optimization, such as multi-task Bayesian optimization (BO), can accelerate the process of finding the ideal conditions by leveraging data from previous, similar chemical reactions. chemrxiv.org This can reduce the number of experiments required to achieve optimal yields. chemrxiv.org For instance, in the synthesis of dihydrobenzofuran neolignans, a study found that silver(I) oxide was the most efficient oxidant and that acetonitrile (B52724), a "greener" solvent, provided the best balance between conversion and selectivity. chemrxiv.org Such systematic optimization, whether through traditional methods or advanced computational models, is essential for developing efficient and scalable synthetic processes. chemrxiv.orgchemrxiv.org

Table 2: Key Parameters for Synthesis Optimization

ParameterInfluence on ReactionExample from Analogous Reactions
SolventAffects solubility of reactants and can influence reaction rate and selectivity.Acetonitrile provided a good balance between conversion and selectivity in certain oxidative coupling reactions. chemrxiv.org
TemperatureHigher temperatures generally increase reaction rates but can also lead to side products.Refluxing at 78-84°C was used for the conversion of an aldehyde to a nitrile. chemicalbook.com
BaseThe strength and type of base are crucial for the deprotonation step in Williamson ether synthesis.Potassium carbonate is a commonly used base in the etherification of phenols. chemicalbook.com
Reactant RatioThe molar ratio of the precursor to the etherifying agent can impact yield and minimize unreacted starting material.A molar ratio of 1:1 to 1:4 (aldehyde to oximating agent) is used in some nitrile syntheses. google.com

Precursor Chemistry and Intermediate Transformations

The availability and chemical reactivity of precursor molecules are foundational to the successful synthesis of this compound. Several key intermediates serve as starting points for its construction.

4-Hydroxy-3-methoxybenzonitrile, also known as vanillonitrile, is a primary and versatile precursor. nbinno.com This compound, with the molecular formula C₈H₇NO₂, is a derivative of benzonitrile (B105546) featuring both a hydroxyl and a methoxy (B1213986) group on the benzene (B151609) ring. nbinno.comnih.gov Its synthesis can be achieved from vanillin (B372448) through a two-step process involving reduction to vanillyl alcohol, followed by halogenation and nitrilization. nbinno.comstudylib.net The presence of the phenolic hydroxyl group makes it an ideal substrate for the crucial etherification step required to introduce the 2-hydroxyethoxy side chain. sigmaaldrich.com This precursor is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. nbinno.com

Another significant precursor is 4-formyl-3-methoxybenzonitrile (B1591161). nih.gov This compound possesses an aldehyde (formyl) group, which offers a different synthetic handle. The aldehyde can be selectively reduced to a primary alcohol, yielding 4-(hydroxymethyl)-3-methoxybenzonitrile. This intermediate can then undergo further reactions, although converting it to the target compound would require a more complex multi-step pathway compared to the direct etherification of 4-hydroxy-3-methoxybenzonitrile. The synthesis of 4-formyl-3-methoxybenzonitrile itself can be achieved through the functional group manipulation of other benzonitrile scaffolds. chemicalbook.com It serves as a key intermediate in the production of the drug Finerenone. chemicalbook.com A 'one-pot' method has been developed for the synthesis of the related 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde, involving an oximation reaction followed by dehydration, achieving yields over 90%. google.com

The study of related methoxybenzonitrile analogs provides valuable insights into reaction mechanisms and potential synthetic routes. For example, the synthesis of 3-ethoxy-4-methoxybenzonitrile involves the etherification of 3-hydroxy-4-methoxybenzonitrile, a reaction directly comparable to the synthesis of the target compound. chemicalbook.com Similarly, the synthesis of nitriles from aldehydes, often using chemoenzymatic strategies under mild conditions, is a field of active research that could offer alternative, more sustainable pathways. researchgate.net The investigation of isomers like 4-hydroxy-2-methoxybenzonitrile (B2358076) also contributes to a broader understanding of structure-reactivity relationships within this class of compounds. chemicalbook.com

Advanced Synthetic Approaches

The synthesis of this compound can be strategically designed by first establishing the core structure of 4-hydroxy-3-methoxybenzonitrile, commonly known as vanillonitrile, followed by the introduction of the 2-hydroxyethoxy group.

The initial synthesis of vanillonitrile often starts from vanillin. A common route involves the reduction of the aldehyde group in vanillin to a hydroxyl group, forming vanillyl alcohol. This transformation can be achieved with high efficiency using reducing agents like sodium borohydride (B1222165) (NaBH₄) studylib.net. The subsequent conversion of the resulting benzylic alcohol to the nitrile can be accomplished through a halogenation step followed by cyanation. For instance, treatment with phosphorus tribromide (PBr₃) can yield the corresponding benzyl (B1604629) bromide, which is then reacted with a cyanide source such as potassium cyanide (KCN) to afford 4-hydroxy-3-methoxybenzonitrile studylib.net.

StepReactantReagent(s)ProductYield (%)
1VanillinNaBH₄Vanillyl alcohol83
2Vanillyl alcoholPBr₃, KCN4-hydroxy-3-methoxybenzonitrile36

Table 1: Synthesis of 4-hydroxy-3-methoxybenzonitrile from vanillin. studylib.net

With the 4-hydroxy-3-methoxybenzonitrile core established, the 2-hydroxyethoxy side chain is introduced via etherification of the phenolic hydroxyl group. A highly effective method for this transformation is the reaction with ethylene carbonate in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) at elevated temperatures mdpi.com. This approach provides a direct and atom-economical route to install the desired functional group.

Palladium-Catalyzed Cross-Coupling Strategies with Related Motifs

While direct palladium-catalyzed cross-coupling reactions on this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule—an electron-rich aromatic ring and a nitrile group—allow for the application of established palladium-catalyzed methodologies for further functionalization. The phenolic ether linkage is generally stable under many cross-coupling conditions.

One of the most versatile methods for carbon-carbon bond formation is the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex libretexts.org. To apply this to the this compound framework, the aromatic ring would first need to be functionalized with a halide (e.g., bromine or iodine) or converted to a triflate. The reactivity order for the halide leaving group is I > Br > OTf > Cl libretexts.org.

Hypothetical Suzuki-Miyaura Coupling Reaction:

Aryl Halide/TriflateBoronic Acid/EsterPalladium CatalystLigandBaseProduct
Bromo-4-(2-hydroxyethoxy)-3-methoxybenzonitrileArylboronic acidPd(OAc)₂SPhosK₃PO₄Aryl-substituted derivative
Iodo-4-(2-hydroxyethoxy)-3-methoxybenzonitrileVinylboronic esterPd₂(dba)₃RuPhosCs₂CO₃Vinyl-substituted derivative

Table 2: Representative conditions for hypothetical Suzuki-Miyaura cross-coupling reactions.

Another powerful palladium-catalyzed method is the Heck reaction, which couples an aryl or vinyl halide with an alkene. Furthermore, the Buchwald-Hartwig amination could be employed to introduce nitrogen-based functional groups by coupling an aryl halide derivative of the target molecule with an amine.

A more advanced strategy involves hydroxyl-directed cross-coupling. Research has shown that a hydroxyl group positioned β to a boronate can direct palladium-catalyzed cross-coupling reactions nih.gov. While this specific directing effect is for alkylboronates, the principle of using a nearby functional group to influence the regioselectivity and reactivity of a cross-coupling reaction is a key concept in modern synthetic chemistry.

Functionalization Techniques for Structural Diversification

The structure of this compound offers several sites for functionalization to create a diverse library of derivatives.

Etherification and Esterification of the Primary Alcohol: The terminal hydroxyl group of the 2-hydroxyethoxy side chain is a prime site for further modification. Standard etherification protocols, such as the Williamson ether synthesis, can be used to introduce a variety of alkyl or aryl groups by reacting the alcohol with an alkyl halide in the presence of a base masterorganicchemistry.com. Similarly, esterification with acyl chlorides or carboxylic anhydrides can yield a range of ester derivatives.

Modification of the Nitrile Group: The nitrile group itself can be a versatile handle for chemical transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. For instance, treatment of 4-hydroxy-3-methoxybenzonitrile with sodium perborate (B1237305) has been shown to produce 4-hydroxy-3-methoxybenzamide (B3049022) sigmaaldrich.com. Reduction of the nitrile group, for example using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would afford the corresponding primary amine, providing a key linkage point for further derivatization.

Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, although the directing effects of the existing methoxy, ether, and nitrile-related groups would need to be carefully considered. The electron-donating nature of the ether and methoxy groups would likely direct incoming electrophiles to the positions ortho and para to them.

Representative Functionalization Reactions:

Functional GroupReaction TypeReagent(s)Product Functional Group
Primary HydroxylWilliamson Ether SynthesisAlkyl halide, BaseEther
Primary HydroxylEsterificationAcyl chloride, BaseEster
NitrileHydrolysisH₃O⁺ or OH⁻Carboxylic Acid
NitrilePartial HydrolysisSodium PerborateAmide
NitrileReductionLiAlH₄ or H₂/CatalystPrimary Amine

Table 3: Potential functionalization reactions for structural diversification.

The strategic application of these synthetic and functionalization methodologies allows for the tailored design and synthesis of a wide array of derivatives based on the this compound scaffold, enabling the exploration of their properties in various scientific and technological fields.

Structural Elucidation and Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Derivative Structure Confirmation

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 4-(2-hydroxyethoxy)-3-methoxybenzonitrile (B1286548), are not available. Such data would be crucial for confirming the successful addition of the 2-hydroxyethoxy group to the vanillonitrile backbone and for assigning the specific positions of all protons and carbons in the molecule.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

There is no published mass spectrum for this compound. This analysis would be essential for confirming the molecular weight of the compound and providing insights into its fragmentation patterns, which would further corroborate its structure and allow for purity assessment.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific infrared absorption frequencies for this compound are not documented. An IR spectrum would be used to identify key functional groups, such as the nitrile (C≡N), hydroxyl (O-H), ether (C-O-C), and aromatic moieties present in the molecule, by observing their characteristic vibrational modes.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

No crystallographic data for this compound or its immediate derivatives are reported. X-ray crystallography would provide definitive proof of the molecular structure in the solid state, offering precise bond lengths, bond angles, and information on the crystal packing arrangement.

Until a formal study detailing the synthesis and comprehensive characterization of this compound is published, a scientifically accurate and detailed discussion of its spectroscopic and structural properties remains impossible.

Application As a Pharmacophoric Scaffold and Advanced Intermediate in Medicinal Chemistry

Integration into Novel Chemical Scaffolds for Drug Discovery Research

The structure of 4-(2-hydroxyethoxy)-3-methoxybenzonitrile (B1286548) has been incorporated into novel chemical scaffolds aimed at discovering new therapeutic agents. A notable example is its use in the development of RAF inhibitors for cancers with RAS mutations. nih.gov Researchers have designed and synthesized compounds where this moiety is part of a larger molecular framework, demonstrating its utility in creating selective and efficacious drug candidates. nih.gov A structure-based design approach has led to the creation of a pyridine (B92270) series of compounds that feature an alcohol side chain, derived from the 2-hydroxyethoxy group, which can interact with the DFG loop of the target kinase, significantly enhancing cellular potency. nih.gov This strategic incorporation highlights the compound's role in generating innovative molecular architectures for targeted therapies.

Precursor for Bioactive Compound Architectures (e.g., quinazolinones, thiazoles, pyrroloimidazoles)

The chemical reactivity of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems known for their broad spectrum of biological activities.

Quinazolinones: The nitrile group of the parent compound can participate in cyclization reactions to form quinazolinone rings, a core structure in many biologically active molecules, including some with anticancer properties. clockss.org The synthesis of quinazolin-4(3H)-ones can be achieved through a one-pot conversion of ortho-nitrobenzonitriles, which can be conceptually related to the functional groups present in this compound. clockss.org This process typically involves reduction of the nitro group, followed by formylation, hydrolysis, and cyclization. clockss.org The resulting quinazolinone scaffold can be further modified to generate a library of compounds for biological screening.

Thiazoles: Thiazole (B1198619) and 4-thiazolidinone (B1220212) motifs are crucial in medicinal chemistry, forming the backbone of numerous pharmaceuticals. nih.gov The synthesis of thiazoles often involves the Hantzsch synthesis, which utilizes a thioamide and an alpha-halo carbonyl compound. youtube.com While direct synthesis from this compound is not explicitly detailed, its derivatives could be tailored to participate in such reactions. For instance, the benzonitrile (B105546) could be transformed into a thioamide, a key reactant for thiazole formation. youtube.com Thiazole derivatives have shown promise as inhibitors of various signaling pathways implicated in cancer. nih.gov

The following table outlines various synthetic methods for thiazole derivatives:

MethodReactantsConditionsKey Features
Hantzsch SynthesisThioamides and alpha-halo carbonyl compounds-A classical and widely used method. youtube.com
Multicomponent Domino ReactionArylglyoxals, cyclic 1,3-dicarbonyls, and thioamidesMicrowave irradiation in waterGreen, efficient, and high-yielding. bepls.com
Catalyst-Free Methodα-diazoketones and thioureaPEG-400 at 100 °CSimple, rapid, and generates excellent yields. bepls.com
Et3N Catalyzed ReactionSubstituted hydrazine-carbothioamides and chloroacetoneEthyl acetate (B1210297) or ethanolProduces high yields of 2,3,4-trisubstituted thiazoles. nih.gov

Pyrroloimidazoles: Although direct synthesis routes from this compound are not extensively documented in the provided results, the structural motifs within the compound can be chemically manipulated to form the necessary precursors for pyrroloimidazole synthesis. The versatility of the nitrile and hydroxyl groups allows for the introduction of amine and carbonyl functionalities, which are essential for constructing the pyrroloimidazole ring system.

Strategic Design of Linkers and Functional Groups for Scaffold Optimization

The 2-hydroxyethoxy side chain of this compound is particularly amenable to strategic modifications for scaffold optimization. This linker can be elongated or shortened, and the terminal hydroxyl group can be replaced with other functional groups to fine-tune the molecule's interaction with its biological target. This approach is exemplified in the optimization of RAF inhibitors, where modifications to this side chain led to improved potency and better pharmacokinetic profiles. nih.gov The ability to systematically alter the linker and its terminal functional group allows medicinal chemists to explore the chemical space around a lead compound, leading to the identification of candidates with superior drug-like properties.

Structure Activity Relationship Sar Investigations on Derivatives Incorporating 4 2 Hydroxyethoxy 3 Methoxybenzonitrile Substructures

Methodological Approaches for SAR Studies

The investigation of SAR for derivatives of 4-(2-hydroxyethoxy)-3-methoxybenzonitrile (B1286548) employs a combination of experimental and computational methods to build a comprehensive understanding of the molecule's interaction with its biological target.

Computational SAR Studies: Complementing experimental work, computational methods leverage the power of molecular modeling and machine learning to predict the biological activity of novel compounds. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. chemicalbook.com For example, a QSAR model could be developed for a set of this compound derivatives to predict their binding affinity for a particular receptor based on descriptors like molecular weight, lipophilicity (logP), and electronic properties. chemicalbook.com Molecular docking studies can further provide insights into the putative binding mode of these derivatives within the active site of a target protein, helping to rationalize observed SAR trends and guide the design of new, more potent analogues. mdpi.com

Impact of the 2-hydroxyethoxy and 3-methoxy Substituents on Biological Interaction Profiles

The 2-hydroxyethoxy and 3-methoxy groups are key features of the this compound scaffold, and their presence is expected to significantly influence the biological interaction profile of any derivative.

The 3-methoxy group , being an electron-donating substituent, can modulate the electronic properties of the aromatic ring. This can influence π-π stacking interactions with aromatic amino acid residues in a receptor binding pocket. nih.gov Furthermore, the methoxy (B1213986) group can act as a hydrogen bond acceptor, forming crucial interactions that contribute to binding affinity. researchgate.net Its position adjacent to the larger 2-hydroxyethoxy group can also impose conformational constraints on the molecule, which may be favorable for binding to a specific target.

The 2-hydroxyethoxy group introduces both flexibility and hydrogen bonding capabilities. The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming strong interactions with polar residues in a binding site. researchgate.net The ether linkage provides rotational freedom, allowing the substituent to adopt various conformations to optimize its fit within a receptor. In studies of long-acting β2-adrenergic receptor agonists, similar ether linkages have been shown to play a role in how the ligand interacts with the cell membrane and accesses the receptor binding site. sigmaaldrich.com

The interplay between these two groups is critical. For example, in a series of N-benzimidazole-derived carboxamides, the presence and position of hydroxy and methoxy groups on the phenyl ring were found to have a strong impact on their antiproliferative and antibacterial activities. researchgate.net As illustrated in the table below, which is based on data from a related series of benzimidazole (B57391) derivatives, the specific combination of these substituents can lead to significant variations in biological activity. researchgate.net

Compound IDSubstituents on Phenyl RingBiological Activity (MCF-7 IC50 µM)
Derivative A 3-OCH3, 4-OH>50
Derivative B 3,5-di-OCH3, 4-OH15.3
Derivative C 3-OCH3, 4-OH, 5-CN3.1

This table is illustrative and based on data from a series of N-methyl-substituted benzimidazole derivatives to demonstrate the impact of substituents. researchgate.net

Stereochemical Considerations in Derivative Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug-receptor interactions. sigmaaldrich.com For derivatives of this compound, the 2-hydroxyethoxy side chain introduces a potential chiral center if the carbon bearing the hydroxyl group is further substituted, or if the chain is modified to create stereoisomers. Even without a formal chiral center in the parent structure, the rotational freedom around the ether bond can lead to different spatial arrangements (conformers) that may interact differently with a chiral biological target like a receptor or enzyme. sigmaaldrich.com

The principle of stereoselectivity dictates that one enantiomer of a chiral drug often exhibits significantly higher affinity and/or efficacy for its target than the other. sigmaaldrich.com This is because biological macromolecules are themselves chiral, and the "fit" of a ligand into its binding site is highly dependent on a precise three-dimensional complementarity, often described by the three-point attachment model. sigmaaldrich.comnih.gov Therefore, if derivatives of this compound are developed that contain chiral centers, it is essential to separate and test the individual enantiomers, as they may have different pharmacological profiles. nih.gov The metabolic pathways and potential for drug-drug interactions can also be stereoselective. acs.org

Modulation of Target Binding Affinity and Selectivity in Pre-clinical Models

A primary goal of SAR studies is to modulate the binding affinity and selectivity of a lead compound for its intended biological target. In pre-clinical models, this involves testing derivatives against a panel of related receptors or enzymes to ensure that the desired activity is enhanced while off-target effects are minimized.

In a study of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which share the 2-hydroxy-3-methoxy substitution pattern, medicinal chemistry optimization led to compounds with nanomolar potency for 12-LOX and excellent selectivity over related lipoxygenases and cyclooxygenases. nih.gov This was achieved by systematically exploring different substituents on the benzenesulfonamide (B165840) portion of the molecule. The table below illustrates how such modifications can impact potency and selectivity, based on data from this related series. nih.gov

Compound IDR-Group on Sulfonamide12-LOX Inhibition (IC50, µM)Selectivity vs. 15-LOX-1
Analog 1 Unsubstituted0.25>400-fold
Analog 2 4-Methyl0.035>285-fold
Analog 3 4-Fluoro0.018>555-fold

This table is illustrative and based on data from a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives to demonstrate the modulation of affinity and selectivity. nih.gov

These pre-clinical evaluations are essential for identifying a drug candidate with the optimal balance of high on-target potency and minimal off-target activity, which is a key predictor of a favorable therapeutic window in subsequent clinical development.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

A comprehensive search of scientific literature and chemical databases was performed to identify studies involving quantum chemical calculations on 4-(2-hydroxyethoxy)-3-methoxybenzonitrile (B1286548). These calculations are fundamental for understanding the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting a molecule's reactivity.

Despite a thorough search, no specific studies detailing quantum chemical calculations for the electronic structure and reactivity predictions of this compound have been publicly reported. While research exists for structurally related compounds like 4-hydroxy-3-methoxybenzonitrile (B1293924) and its derivatives, the specific ethoxy linkage in the target compound necessitates dedicated computational analysis to determine its unique electronic properties. The absence of such data precludes a detailed discussion on its predicted reactivity and electronic distribution.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand such as this compound might interact with a biological target, typically a protein.

An extensive review of published research revealed no specific molecular docking studies performed with this compound. Although docking studies have been conducted on analogous compounds, these findings cannot be directly extrapolated. The specific conformation and electronic properties conferred by the 2-hydroxyethoxy group would significantly influence its binding mode and affinity for any given protein target. Without dedicated docking simulations, a ligand-target interaction profile for this compound cannot be constructed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of molecules with desired properties.

A search for QSAR models that include this compound as part of the training or test set did not yield any results. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined activities. As there are no published studies presenting such a dataset and subsequent QSAR analysis for this specific chemical series, no information on predictive models for its activity is available.

While computational chemistry and molecular modeling are powerful tools for elucidating the properties of chemical compounds, there is a notable absence of published research specifically applying these methods to this compound. The unique structural features of this molecule mean that data from related compounds cannot be reliably used to infer its behavior. Future computational studies are required to build a comprehensive understanding of its electronic structure, potential biological interactions, and dynamic properties.

Analytical Method Development for Research and Development Monitoring

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. researchgate.net Its application is critical in pharmaceutical development for assessing the purity of synthesized compounds and for real-time monitoring of chemical reactions. chromatographytoday.com

A reverse-phase HPLC (RP-HPLC) method is typically developed for a polar compound like 4-(2-hydroxyethoxy)-3-methoxybenzonitrile (B1286548). The method's development involves a systematic evaluation of stationary phases, mobile phase composition, and detection wavelengths to achieve optimal separation of the main compound from its impurities and starting materials.

Method Development:

A suitable starting point for method development would be a C18 column, which is a versatile stationary phase for a wide range of polar and non-polar compounds. ptfarm.pl The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape and resolution.

For monitoring the synthesis of this compound, samples can be taken from the reaction vessel at various time points. These samples are then quenched, diluted, and injected into the HPLC system. The disappearance of reactants and the appearance of the product can be tracked by monitoring the respective peak areas in the chromatogram. bridgewater.edu This real-time data allows chemists to understand the reaction kinetics and determine the optimal reaction time, thereby increasing yield and minimizing the formation of by-products. chromatographytoday.com

Purity Assessment:

Once the synthesis is complete, HPLC is used to determine the purity of the isolated this compound. A high-resolution chromatogram can separate the main peak from any process-related impurities or degradation products. The area percentage of the main peak relative to the total area of all peaks is used as a measure of purity. For accurate quantification, a reference standard of this compound with known purity is required.

The method must be validated to ensure its accuracy, precision, linearity, and sensitivity. nih.gov This includes determining the limit of detection (LOD) and limit of quantification (LOQ) for the main compound and its potential impurities.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation and Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. phenomenex.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. phenomenex.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced solvent consumption. afmps.be

The this compound molecule possesses a chiral center at the carbon atom of the hydroxyethoxy group bearing the hydroxyl group. Therefore, it can exist as a pair of enantiomers. In pharmaceutical applications, it is often crucial to separate and analyze individual enantiomers, as they can exhibit different pharmacological activities. shimadzu.com

Method Development:

The development of an SFC method for the enantiomeric separation of this compound would involve screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are often the first choice for their broad applicability in resolving a wide range of racemic compounds. chromservis.bg

The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, such as methanol, ethanol, or isopropanol, to modulate the solvating power and improve peak shape and resolution. The selection of the appropriate chiral column and modifier is a critical step in achieving enantiomeric separation.

Table 2: Representative SFC Screening Conditions for Enantiomeric Separation

ParameterCondition
Columns (Screening) Chiralpak AD-H, Chiralpak AS-H, Chiralcel OD-H, Chiralcel OJ-H
Mobile Phase Supercritical CO2 / Methanol (with 0.1% Isopropylamine)
Gradient/Isocratic Isocratic screening at various modifier percentages (e.g., 10%, 20%, 30%)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm

Once a suitable column and mobile phase combination that provides baseline separation of the enantiomers is identified, the method can be further optimized by adjusting the modifier percentage, flow rate, and back pressure to maximize resolution and minimize analysis time.

Development of Detection and Quantification Methods in Non-Biological Matrices

The ability to accurately detect and quantify this compound in non-biological matrices, such as in-process control samples, reaction mixtures, and final product formulations, is essential for process optimization and quality control. HPLC with UV detection is a commonly employed technique for this purpose due to its robustness and sensitivity.

Method Validation:

A quantitative HPLC-UV method must be thoroughly validated in accordance with ICH guidelines to ensure its reliability. europa.eu Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the peak area against a series of known concentrations of the reference standard.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments, where a known amount of the analyte is added to a matrix blank and the recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 3: Illustrative Validation Parameters for Quantification of this compound

ParameterTypical Acceptance Criteria/Value
Linearity (r²) ≥ 0.999
Concentration Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

The development of these analytical methods provides the necessary tools to ensure the quality and consistency of this compound throughout the research and development process. The data generated from these methods are crucial for making informed decisions regarding process optimization, impurity control, and ultimately, the viability of the synthetic route.

Q & A

Q. Basic

  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methoxy at C3, hydroxyethoxy at C4). Overlapping signals may require 2D techniques (HSQC, HMBC) .
  • HRMS : Verify molecular ion ([M+H]⁺) and detect trace impurities (e.g., incomplete alkylation products) .
  • HPLC-PDA : Assess purity (>98% for pharmaceutical intermediates) using C18 columns with acetonitrile/water gradients .

In developing TRPV1 receptor antagonists, how does the substitution pattern of derivatives impact biological activity?

Advanced
The hydroxyethoxy and methoxy groups influence binding affinity and metabolic stability:

  • Positional effects : Derivatives with substituents at C3 and C4 show enhanced van der Waals interactions with TRPV1’s hydrophobic pockets .
  • Electron-withdrawing groups : Nitriles improve solubility and reduce off-target effects compared to halogens .
    Experimental design :
  • Synthesize analogs via Mitsunobu reactions to vary substituents.
  • Test in vitro using calcium flux assays to correlate structure-activity relationships (SAR) .

What are the key safety considerations when handling this compound in laboratory settings?

Q. Basic

  • Toxicity : Nitriles can release cyanide under acidic conditions. Use fume hoods and avoid skin contact .
  • Storage : Keep in amber vials at 2–8°C to prevent degradation (evidenced for similar methoxybenzonitriles) .
  • Spill management : Neutralize with sodium hypochlorite before disposal .

How does the electronic nature of substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

Q. Advanced

  • Methoxy group : Acts as an electron-donating group, activating the ring for NAS at ortho/para positions.
  • Hydroxyethoxy group : The ether oxygen stabilizes intermediates via resonance, directing substitution to C5 .
    Case study : Bromination of the parent compound occurs preferentially at C5, enabling further functionalization .

What solvent systems are optimal for recrystallization to achieve high purity?

Q. Basic

  • Ethanol/water (7:3) : Effective for removing unreacted starting materials .
  • Ethyl acetate/hexane : Gradient crystallization isolates nitrile derivatives with >99% purity .

What strategies resolve contradictions in spectroscopic data during derivative synthesis?

Q. Advanced

  • Multi-technique validation : Combine 2D NMR (NOESY for stereochemistry) with X-ray crystallography to resolve ambiguous peaks .
  • Computational modeling : DFT calculations predict NMR shifts and confirm regioselectivity in ambiguous reactions .

How do storage conditions affect stability, and what degradation products might form?

Q. Basic

  • Hydrolysis : Prolonged exposure to moisture converts nitriles to carboxylic acids. Use desiccants .
  • Oxidation : Hydroxyethoxy groups may oxidize to ketones; store under inert gas (N₂/Ar) .

Can computational chemistry predict regioselectivity in electrophilic attacks, and how does this inform synthesis?

Q. Advanced

  • DFT/Molecular orbital analysis : Predicts electrophilic attack at C5 due to highest electron density (Fukui indices) .
  • Case application : Virtual screening of substituent effects guides the design of halogenated analogs for agrochemicals .

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